molecular formula C14H8F4O B3040768 4-Fluoro-2-(trifluoromethyl)benzophenone CAS No. 239087-03-7

4-Fluoro-2-(trifluoromethyl)benzophenone

Cat. No. B3040768
CAS RN: 239087-03-7
M. Wt: 268.21 g/mol
InChI Key: XZHKIIDUTIPSNS-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(trifluoromethyl)benzophenone” is a chemical compound with the molecular formula C14H8F4O . It is also known by other names such as Methanone, [4-fluoro-2-(trifluoromethyl)phenyl]phenyl-, and [4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(trifluoromethyl)benzophenone” consists of 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C14H8F4O/c15-10-6-7-11 (12 (8-10)14 (16,17)18)13 (19)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-2-(trifluoromethyl)benzophenone” is 268.21 g/mol . It has a computed XLogP3-AA value of 4.2 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 268.05112752 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-2-(trifluoromethyl)benzophenone, focusing on six unique fields:

Pharmaceutical Research

4-Fluoro-2-(trifluoromethyl)benzophenone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring both fluorine and trifluoromethyl groups, enhances the metabolic stability and bioavailability of drug molecules. This compound is particularly valuable in the development of anti-inflammatory and anticancer agents .

Proteomics

In proteomics, 4-Fluoro-2-(trifluoromethyl)benzophenone is utilized as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins makes it useful in identifying and characterizing protein binding sites and understanding protein dynamics .

Organic Synthesis

This compound serves as a key reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, including the construction of heterocyclic compounds and the introduction of fluorine atoms into organic frameworks .

Material Science

In material science, 4-Fluoro-2-(trifluoromethyl)benzophenone is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical strength. This makes it valuable in the production of high-performance coatings, adhesives, and composites .

Agrochemical Development

The compound is also employed in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. Its fluorinated structure contributes to the increased efficacy and environmental stability of these agrochemicals, making them more effective in pest control and crop protection .

Catalysis

4-Fluoro-2-(trifluoromethyl)benzophenone is used as a ligand in catalytic processes, particularly in transition metal catalysis. Its unique electronic properties can enhance the activity and selectivity of catalysts, leading to more efficient and sustainable chemical reactions. This application is crucial in the development of green chemistry and industrial processes .

Safety And Hazards

The safety data sheet indicates that “4-Fluoro-2-(trifluoromethyl)benzophenone” can cause burns of eyes, skin, and mucous membranes . It is also classified as a combustible material . Personal protective equipment/face protection is recommended when handling this compound .

Future Directions

Fluorination and fluoroalkylation are major strategies used for the construction of carbon–fluorine bonds and are expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-10-6-7-11(12(8-10)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKIIDUTIPSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224637
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzophenone

CAS RN

239087-03-7
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239087-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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